1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, which is further substituted with an amino group and a methyl group. It is primarily used in research and development within the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Substitution Reactions: The amino and methyl groups are introduced onto the pyridine ring through substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions.
Coupling of the Rings: The pyridine and piperidine rings are coupled together through a series of reactions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce any intermediate compounds.
Purification Techniques: Such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of oxides.
Reduction: Can produce reduced forms of the compound.
Substitution: Can result in various substituted derivatives.
Scientific Research Applications
1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)butanone: Similar structure with a butanone group instead of ethanone.
Uniqueness
1-(2-(6-Amino-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the pyridine and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[2-(6-amino-5-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H19N3O/c1-9-7-11(8-15-13(9)14)12-5-3-4-6-16(12)10(2)17/h7-8,12H,3-6H2,1-2H3,(H2,14,15) |
InChI Key |
GRPQKKMQNBDSGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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